Cas no 1160756-85-3 (4-amino-2-methylpentan-2-ol hydrochloride)
4-amino-2-methylpentan-2-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-amino-2-methylpentan-2-ol hydrochloride
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- MDL: MFCD16619109
- Inchi: 1S/C6H15NO.ClH/c1-5(7)4-6(2,3)8;/h5,8H,4,7H2,1-3H3;1H
- InChI Key: BNSHUTGGOSVHGX-UHFFFAOYSA-N
- SMILES: C(C(N)C)C(O)(C)C.Cl
4-amino-2-methylpentan-2-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243670-1g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 1g |
$513.0 | 2023-09-15 | |
| Enamine | EN300-243670-5g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 5g |
$1488.0 | 2023-09-15 | |
| Enamine | EN300-243670-10g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 10g |
$2209.0 | 2023-09-15 | |
| Enamine | EN300-243670-0.05g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 0.05g |
$97.0 | 2024-06-19 | |
| Enamine | EN300-243670-0.1g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 0.1g |
$144.0 | 2024-06-19 | |
| Enamine | EN300-243670-0.25g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 0.25g |
$206.0 | 2024-06-19 | |
| Enamine | EN300-243670-0.5g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 0.5g |
$391.0 | 2024-06-19 | |
| Enamine | EN300-243670-1.0g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 1.0g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-243670-2.5g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 2.5g |
$1008.0 | 2024-06-19 | |
| Enamine | EN300-243670-5.0g |
4-amino-2-methylpentan-2-ol hydrochloride |
1160756-85-3 | 95% | 5.0g |
$1488.0 | 2024-06-19 |
4-amino-2-methylpentan-2-ol hydrochloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-amino-2-methylpentan-2-ol hydrochloride
4-Amino-2-Methylpentan-2-ol Hydrochloride (CAS No. 1160756-85-3): An Overview of Its Properties, Applications, and Recent Research
4-Amino-2-methylpentan-2-ol hydrochloride (CAS No. 1160756-85-3) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and research. This compound is a chiral amine derivative that has garnered attention due to its unique chemical structure and potential biological activities. In this article, we will delve into the properties, applications, and recent research developments surrounding 4-amino-2-methylpentan-2-ol hydrochloride.
Chemical Structure and Properties
4-Amino-2-methylpentan-2-ol hydrochloride is a white crystalline solid with a molecular formula of C7H17NO2·HCl. It has a molecular weight of approximately 179.67 g/mol. The compound is characterized by its chiral center at the 2-position of the pentane chain, which imparts enantiomeric selectivity to the molecule. This chirality is crucial for its biological activities and interactions with other molecules.
The solubility of 4-amino-2-methylpentan-2-ol hydrochloride in water is relatively high, making it suitable for various aqueous-based reactions and formulations. It is also soluble in common organic solvents such as ethanol and methanol. The compound exhibits good stability under standard laboratory conditions, although it should be stored in a cool, dry place to maintain its integrity.
Synthesis and Preparation
The synthesis of 4-amino-2-methylpentan-2-ol hydrochloride typically involves several steps, starting from readily available starting materials. One common approach is the alkylation of an amino alcohol followed by the introduction of the methyl group and subsequent conversion to the hydrochloride salt. The chiral center can be introduced through asymmetric synthesis techniques or by using chiral catalysts.
The purity and enantiomeric excess (ee) of the final product are critical parameters that need to be carefully controlled during synthesis. High-purity 4-amino-2-methylpentan-2-ol hydrochloride with high ee values is essential for pharmaceutical applications where enantiomeric purity can significantly impact biological activity and safety.
Pharmaceutical Applications
4-Amino-2-methylpentan-2-ol hydrochloride has shown promise in various pharmaceutical applications due to its unique chemical properties and biological activities. One of its primary uses is as an intermediate in the synthesis of more complex drug molecules. The compound's amine functionality can participate in a wide range of chemical reactions, making it a valuable building block in drug discovery and development.
In recent studies, 4-amino-2-methylpentan-2-ol hydrochloride has been investigated for its potential as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in enantioselective synthesis, which is essential for producing single enantiomers of drug molecules with desired therapeutic effects. The ability to control enantioselectivity using 4-amino-2-methylpentan-2-ol hydrochloride-based ligands has opened new avenues for the development of more effective and safer drugs.
Biological Activities and Research Developments
The biological activities of 4-amino-2-methylpentan-2-ol hydrochloride have been the subject of several recent research studies. One area of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses.
In vitro studies have shown that 4-amino-2-methylpentan-2-ol hydrochloride can interact with specific GPCRs, leading to changes in receptor conformation and signaling pathways. These interactions have been linked to potential therapeutic effects in conditions such as pain management, inflammation, and neurological disorders. However, further research is needed to fully understand the mechanisms underlying these effects and to evaluate their clinical relevance.
Safety Considerations
Safety is a critical aspect when working with any chemical compound, especially those used in pharmaceutical applications. While 4-amino-2-methylpentan-2-ol hydrochloride is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats.
Toxicity studies have shown that 4-amino-2-methylpentan-2-ol hydrochloride has low acute toxicity when administered orally or intraperitoneally in animal models. However, chronic exposure or high concentrations may pose risks that need to be carefully evaluated on a case-by-case basis. It is also important to consider environmental factors such as storage conditions and waste disposal practices to ensure safe handling throughout its lifecycle.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research on 4-amino-2-methylpentan-2-ol hydrochloride looks promising with ongoing investigations into its potential applications in drug discovery and development. The compound's unique chemical structure and biological activities make it an attractive candidate for further exploration in various fields.
In conclusion, 4-amino-2-methylpentan-2-ol hydrochloride (CAS No. 1160756-85-3) is a versatile compound with significant potential in pharmaceuticals and chemical research. Its properties make it suitable for use as an intermediate in drug synthesis and as a chiral ligand in asymmetric catalysis. Ongoing research continues to uncover new applications and biological activities, highlighting its importance in modern chemistry and biology.
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